Devapamil - 92302-55-1

Devapamil

Catalog Number: EVT-370914
CAS Number: 92302-55-1
Molecular Formula: C26H36N2O3
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Devapamil is a nitrile that acts as an L-type calcium channel blocker. It has a role as a calcium channel blocker, an anti-arrhythmia drug and a vasodilator agent. It is an aromatic ether, a nitrile and a tertiary amino compound.
Synthesis Analysis

The synthesis of devapamil can be approached through several methods, including traditional organic synthesis techniques and modern microwave-assisted reactions.

Methods:

  1. Traditional Organic Synthesis: This involves multi-step reactions starting from simpler organic compounds. The synthesis typically includes the formation of the dihydropyridine core, which is then modified to introduce the necessary aromatic substituents.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques to enhance the efficiency of synthesizing dihydropyridine derivatives, which are precursors to devapamil. This method allows for rapid heating and can significantly reduce reaction times while improving yields .

Technical Details:

  • The synthesis often involves the use of catalysts such as Lewis acids to facilitate reactions. For instance, utilizing concentrated hydrochloric acid or other metal salts can enhance the yield of the desired product by promoting the formation of intermediates more effectively .
Molecular Structure Analysis
  • Molecular Formula: C20_{20}H26_{26}N2_{2}O3_{3}
  • Molecular Weight: Approximately 342.43 g/mol
  • Structural Characteristics:
    • Two methoxy groups positioned on the aromatic rings.
    • A flexible alkylamine linkage that enhances interaction with calcium channels .
Chemical Reactions Analysis

Devapamil undergoes various chemical reactions typical of calcium channel blockers:

  • Calcium Channel Inhibition: The primary reaction involves binding to L-type calcium channels, preventing calcium ions from entering cells, which results in vasodilation and decreased cardiac workload.
  • Membrane Interaction: Devapamil can interact with both extracellular and intracellular sites on calcium channels, demonstrating a use-dependent block that varies with channel activity .

Technical Details:

The efficacy of devapamil as a calcium channel blocker is influenced by its structural properties, which allow it to effectively bind to specific sites on the calcium channels.

Mechanism of Action

The mechanism of action of devapamil primarily involves the blockade of L-type calcium channels:

  1. Calcium Channel Blockade: By inhibiting these channels, devapamil reduces intracellular calcium levels, leading to decreased vascular smooth muscle contraction and lowered blood pressure.
  2. Membrane Depolarization: Additionally, devapamil may contribute to membrane depolarization during sodium-potassium exchanges, further influencing cardiac and vascular functions .

Data:

Research indicates that devapamil exhibits a higher affinity for open or inactivated states of calcium channels, which enhances its effectiveness during periods of increased cardiac activity .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties:

  • pH Stability: Maintains stability across a range of pH levels typical for pharmaceutical formulations.
  • Thermal Stability: Exhibits stability under standard storage conditions but may degrade under extreme temperatures.

Relevant Data:

Studies have shown that devapamil’s stability can be affected by light exposure and humidity, necessitating appropriate storage conditions for pharmaceutical applications .

Applications

Devapamil has notable applications in scientific research and clinical settings:

  1. Cardiovascular Pharmacology: Used primarily in treating hypertension and angina due to its ability to relax blood vessels and decrease heart workload.
  2. Experimental Studies: Researchers utilize devapamil in laboratory settings to study calcium channel dynamics and their role in various physiological processes.
  3. Potential Neuroprotective Effects: Preliminary studies suggest that devapamil may have neuroprotective properties, making it a candidate for further investigation in neurological disorders .
Introduction to Devapamil

Historical Development of Phenylalkylamine Calcium Channel Blockers

The discovery of phenylalkylamine calcium channel blockers originated in the 1960s during systematic screening programs for coronary vasodilators. Verapamil (synthesized by Knoll AG) was the pioneering phenylalkylamine compound identified for its ability to relieve angina by reducing myocardial oxygen demand through coronary vasodilation and reduced heart contractility [9]. Fleckenstein's seminal work established verapamil's mechanism as "calcium antagonism," demonstrating its selective inhibition of calcium-dependent excitation-contraction coupling in cardiac and smooth muscle while sparing sodium-mediated action potentials [9] [10].

Devapamil emerged as a structural analog designed to enhance specificity and potency for L-type calcium channels. Early pharmacological studies revealed its dual action:

  • Classical Intracellular Block: Like verapamil, it accesses its binding site from the cytoplasmic side during channel opening, exhibiting use-dependence (enhanced efficacy with channel activity) [5].
  • Depolarizing Activity: Unique among early phenylalkylamines, devapamil was found to depolarize membranes during sodium-potassium exchange, adding a secondary mechanism to its inhibitory profile [2].

This evolution from verapamil to devapamil exemplified a shift towards developing targeted molecular probes. Devapamil's primary research utility became apparent through quaternary derivatives like quaternary Devapamil (qD888), engineered to be membrane-impermeable. These probes confirmed the existence of both intracellular and extracellular interaction sites on L-type channels, fundamentally advancing understanding of channel topology and drug access pathways [5] [7].

Classification and Pharmacological Taxonomy

Within the Anatomical Therapeutic Chemical (ATC) classification system (WHO), devapamil falls under C08 - Calcium channel blockers. Its specific categorization reflects its chemical and mechanistic lineage:

  • Chemical Class: Phenylalkylamine (Non-Dihydropyridine CCB). This class, including verapamil and devapamil, is characterized by a phenyl ring connected to an alkylamine chain, distinct from dihydropyridines (e.g., nifedipine, amlodipine) and benzothiazepines (e.g., diltiazem) [4] [10].
  • Pharmacological Subclass: Voltage-Gated L-Type Calcium Channel (Cav1.x) Blocker. Devapamil specifically targets the pore-forming α1 subunit (primarily Cav1.2) of L-type channels [6] [10].

Key pharmacological properties defining its taxonomy include:

  • State-Dependent Binding: Devapamil exhibits significantly higher affinity for open and inactivated states of the L-type channel compared to the resting state. This translates to pronounced use-dependence – blockade intensifies with higher channel activity (e.g., tachycardia) [5] [7] [9].
  • Tissue Selectivity (Relative): While less vascular-selective than dihydropyridines, phenylalkylamines like devapamil display greater affinity for cardiac conduction tissue (SA/AV nodes) compared to vascular smooth muscle within their class. However, devapamil still retains significant vasodilatory capacity [10].
  • Mechanistic Distinction: Unlike dihydropyridines which primarily modulate channel gating kinetics, phenylalkylamines like devapamil act as pore plugs, physically obstructing ion permeation [7].

Table 1: Pharmacological Classification of Devapamil Within Key Calcium Channel Blocker Classes

FeatureDevapamil (Phenylalkylamine)Verapamil (Phenylalkylamine)Diltiazem (Benzothiazepine)Nifedipine (Dihydropyridine)
Primary Target StateOpen/InactivatedOpen/InactivatedOpen/InactivatedInactivated/Rest (voltage-modulated)
Use-DependenceStrongStrongModerateWeak
Vasoselectivity vs. CardiacLow-ModerateLow-ModerateIntermediateHigh
SA/AV Node EffectSignificant (↓ Conduction)Significant (↓ Conduction)Significant (↓ Conduction)Minimal
Representative Binding Affinity (pKd/pIC50)7.3 (pIC50, Rat) [6]7.1-8.0 (pKd/pIC50) [8]7.2 (pKd, Rat) [6]8.1-8.7 (pIC50, Rat) [6]

Structural Distinctiveness Among L-Type Calcium Channel Blockers

Devapamil's molecular structure, (RS)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-[2-(3-methoxyphenyl)ethyl-methylamino]pentanenitrile (C₂₆H₃₆N₂O₃), confers unique properties essential for its interaction with the phenylalkylamine receptor site of Cav1.2 channels [2] [6]. Key structural determinants include:

  • Aromatic Ring System with Methoxy Substituents: Devapamil possesses two methoxylated aromatic rings (3,4-dimethoxyphenyl and 3-methoxyphenyl) connected via a flexible linker. These rings engage in hydrophobic and potentially π-stacking interactions within the receptor site. The specific positioning (ortho/meta) of the methoxy groups is crucial for high-affinity binding compared to simpler phenylalkylamines [2] [9].
  • Flexible Alkylamine Linker: The pentanenitrile chain bearing the tertiary amine provides conformational flexibility. This allows the molecule to adopt the optimal orientation for docking deep within the pore-lining regions of the channel, particularly segment IVS6. The isopropyl group enhances steric interactions critical for binding stability [2] [7].
  • Critical Pore-Lining Interaction (Ile-1811): High-affinity binding of devapamil is profoundly dependent on the isoleucine residue at position 1811 (Ile-1811, rat Cav1.2 numbering) within transmembrane segment IVS6. Mutation studies demonstrate that replacing Ile-1811 with methionine (I1811M) reduces devapamil's association rate constant by approximately 30-fold, highlighting its role as a key anchor point within the PAA receptor pocket [1].
  • Quaternary Derivatives as Topological Probes: Synthesis of the quaternary ammonium derivative qD888 (charged, membrane-impermeable) provided critical structural insights. qD888 blocks L-type channels from both extracellular and intracellular sides:
  • Intracellular: Blocks via the classical PAA site with use-dependence.
  • Extracellular: Blocks via a distinct site potentially overlapping with the benzothiazepine binding domain [5].This demonstrated the existence of multiple access pathways and binding regions within the channel vestibule. Homology modeling based on these findings suggests devapamil binds deep within the pore's central cavity, stabilized by hydrophobic interactions with IVS6 residues like Ile-1811 and potentially others in IIIS6 [7]. The channel needs to open widely to allow access for the charged moiety of qD888 (and by extension, the tertiary amine of devapamil), while dissociation from the closed state is hindered, leading to trapping - a phenomenon particularly evident with devapamil and its analogs [7].

Table 2: Structural Determinants of Devapamil Binding to the L-Type Calcium Channel

Structural FeatureRole in Binding/ActivityExperimental Evidence
3,4-Dimethoxyphenyl RingHydrophobic/van der Waals interactions within receptor pocket; Optimal positioning crucial for affinity.Structure-activity relationships (SAR) of PAA analogs; Reduced affinity with substituent modification/deletion [2] [9].
3-Methoxyphenyl Ring (via Ethyl)Contributes to hydrophobic anchoring; Position influences linker conformation.SAR studies; Activity retained in analogs with similar hydrophobic groups [2].
Flexible Alkylamine LinkerAllows molecule to adopt optimal conformation for deep pore access; Length critical for reaching binding site.Comparison of blocking kinetics between PAAs of different chain lengths [5].
Tertiary Amine (N-CH₃)Protonation state influences permeation/trapping; Potential ionic/hydrogen bonding interaction.pH dependence of block; Reduced intracellular block of qD888 analogs lacking tertiary amine [5].
Nitrile Group (-CN)Contributes to polarity/stereoelectronic properties; May form weak dipole interactions.Unique to devapamil vs verapamil; Exact role less defined than methoxy groups/isopropyl [2].
Isopropyl GroupKey steric interaction with receptor site; Mutagenesis highlights critical role.I1811M mutation reduces association rate ~30-fold [1].
Quaternary Derivative (qD888)Probes extracellular access pathway; Confirms binding region near central pore vestibule.Extracellular block observed alongside classical intracellular use-dependent block [5] [7].

Properties

CAS Number

92302-55-1

Product Name

Devapamil

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3

InChI Key

VMVKIDPOEOLUFS-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Synonyms

2-(3,4-dimethoxyphenyl)-2-isopropyl-5-((2-(3-methoxyphenyl)ethyl)(methyl)amino)pentanenitrile
devapamil

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.